molecular formula C6H10ClN3O B3007654 5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride CAS No. 41773-19-7

5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride

Cat. No.: B3007654
CAS No.: 41773-19-7
M. Wt: 175.62
InChI Key: WJYPWOMOVWYZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O and its molecular weight is 175.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

5-(Dimethylamino)pyridazin-3(2H)-one hydrochloride is used in the synthesis of various organic compounds. It serves as a precursor or intermediate in the formation of pyridazinones, pyridazin-6-imines, and pyridines. This versatility in reactions allows for the creation of a broad spectrum of compounds with potential applications in different fields of chemistry and biology (Sayed et al., 2002).

Reactivity with Hydrochloric Acid

The compound demonstrates interesting reactivity patterns when treated with hydrochloric acid. This reactivity is crucial for the smooth cleavage of certain groups in the molecule, facilitating the synthesis of derivatives with potential applications in medicinal chemistry and material science (Coelho et al., 2005).

Generation of Structurally Diverse Libraries

This compound is used to generate structurally diverse libraries of compounds. This process involves various types of alkylation and ring closure reactions, leading to the creation of a plethora of compounds with potential pharmacological properties (Roman, 2013).

Spectroscopic Studies

The compound is also used in spectroscopic studies to estimate ground and excited state dipole moments. These studies are significant for understanding the properties of newly synthesized pyridazin-3(2H)-one derivatives and their potential applications in designing novel materials for electronic and photonic devices (Desai et al., 2016).

Catalytic Applications

Furthermore, derivatives of this compound have been explored for their catalytic applications. These studies focus on understanding the reaction mechanisms and improving the efficiency of certain chemical processes, which is crucial for industrial chemistry and pharmaceutical manufacturing (Liu et al., 2014).

Mechanism of Action

The mechanism of action of pyridazinones can vary depending on the specific compound and its biological target. Some pyridazinones have been used as potent positive inotropes, antihypertensives, and platelet aggregation inhibitors .

Properties

IUPAC Name

4-(dimethylamino)-1H-pyridazin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-9(2)5-3-6(10)8-7-4-5;/h3-4H,1-2H3,(H,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYPWOMOVWYZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=O)NN=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.